molecular formula C21H24N4O5 B15073270 LpxC-IN-5

LpxC-IN-5

Cat. No.: B15073270
M. Wt: 412.4 g/mol
InChI Key: DKGUWMFQYQOPSO-HNNXBMFYSA-N
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Description

LpxC-IN-5 is a potent non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial in the biosynthesis of lipid A, a component of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, thereby compromising the integrity of the bacterial outer membrane and exhibiting antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LpxC-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LpxC-IN-5 primarily undergoes binding interactions with the LpxC enzyme rather than traditional chemical reactions like oxidation or reduction. The key interaction involves the coordination of the inhibitor with the zinc ion in the active site of LpxC, which is crucial for its enzymatic activity .

Common Reagents and Conditions

The primary reagents involved in the interaction of this compound with LpxC include the inhibitor itself and the enzyme. The binding typically occurs under physiological conditions, with the presence of zinc ions being essential for the interaction .

Major Products Formed

The major product of the interaction between this compound and LpxC is the inhibited enzyme complex, which prevents the normal catalytic activity of LpxC and thereby disrupts the biosynthesis of lipid A .

Scientific Research Applications

LpxC-IN-5 has several important applications in scientific research:

Mechanism of Action

LpxC-IN-5 exerts its effects by binding to the active site of the LpxC enzyme, specifically coordinating with the zinc ion that is essential for the enzyme’s catalytic activity. This binding inhibits the deacetylation step in the biosynthesis of lipid A, leading to the accumulation of lipid A precursors and ultimately compromising the integrity of the bacterial outer membrane. The disruption of lipid A biosynthesis is lethal to Gram-negative bacteria, making this compound a potent antibacterial agent .

Comparison with Similar Compounds

LpxC-IN-5 is part of a broader class of LpxC inhibitors, which include both hydroxamate and non-hydroxamate compounds. Some similar compounds include:

This compound is unique in its non-hydroxamate structure, which reduces the risk of nonspecific inhibition of metalloenzymes and associated side effects. This makes it a promising candidate for further development as an antibacterial agent .

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

2-amino-2-[[4-[2-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]ethynyl]phenoxy]methyl]propane-1,3-diol

InChI

InChI=1S/C21H24N4O5/c1-15(28)20-23-8-9-25(20)11-17-10-19(30-24-17)7-4-16-2-5-18(6-3-16)29-14-21(22,12-26)13-27/h2-3,5-6,8-10,15,26-28H,11-14,22H2,1H3/t15-/m0/s1

InChI Key

DKGUWMFQYQOPSO-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O

Canonical SMILES

CC(C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O

Origin of Product

United States

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